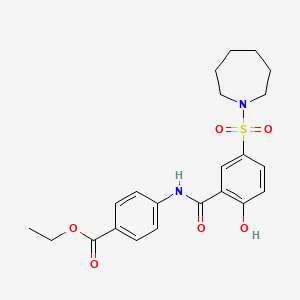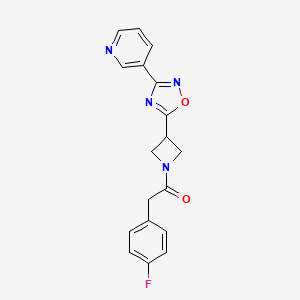
2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Process Development
The synthesis of compounds bearing complex heterocyclic structures, such as oxazolidinones and azetidinones, often involves innovative synthetic strategies and process optimizations. For instance, the development of Voriconazole, a broad-spectrum triazole antifungal agent, exemplifies the intricate synthetic routes necessary for constructing compounds with multiple fluorine substitutions and heterocyclic moieties (Butters et al., 2001). Similarly, the synthesis of pyrazolopyridines and related pyrido fused systems highlights the versatility of three-component couplings, showcasing the capability to generate diverse heterocyclic frameworks suitable for further functionalization and exploration in drug discovery (Almansa et al., 2008).
Antibacterial and Antifungal Activities
The quest for new antimicrobial agents has led to the exploration of oxazolidinone and azetidinone derivatives, given their potent activity against various bacterial and fungal pathogens. A notable example includes the study of nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis, showcasing the potential of structural modifications to extend the spectrum of antibacterial efficacy (Genin et al., 2000).
Anticancer Potential
Compounds incorporating the azetidinone or oxadiazole scaffolds have been investigated for their potential anticancer properties. For instance, derivatives of 1,3,4-oxadiazole compounds have shown promising cytotoxicity against various human carcinoma cell lines, highlighting the significance of structural diversity in discovering new therapeutic agents (Adimule et al., 2014).
Metabolic Studies
Understanding the metabolic pathways of novel compounds is crucial for their development as therapeutic agents. Studies on the metabolism of novel dipeptidyl peptidase-4 inhibitors and oxazolidinone antibacterials provide insights into their biotransformation, aiding in the assessment of their pharmacokinetic profiles and potential drug-drug interactions (Yoo et al., 2008).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-5-3-12(4-6-15)8-16(24)23-10-14(11-23)18-21-17(22-25-18)13-2-1-7-20-9-13/h1-7,9,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSOCUHNCNPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)


![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
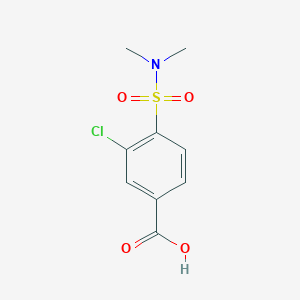
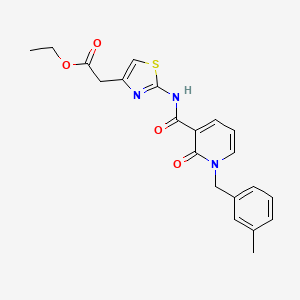

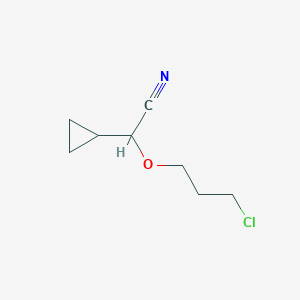
![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)
![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)


